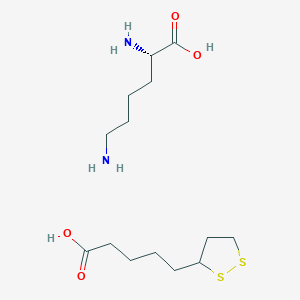

L-Lysine, mono-1,2-dithiolane-3-pentanoate

Descripción general

Descripción

Este compuesto es principalmente conocido por su papel como sustrato para la lipoamidasa, una enzima involucrada en varios procesos bioquímicos . La L-Lisina es crucial para la síntesis de proteínas, mientras que el ácido tioctico es un potente antioxidante que juega un papel en el metabolismo energético.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación de la L-Lisina tioctato implica la reacción de la L-lisina con el ácido tioctico. Un método consiste en disolver el ácido tioctico en un solvente mixto de etanol y acetato de etilo a una temperatura de 55-60°C. Luego se agrega gota a gota una solución de L-lisina en etanol y se deja que la mezcla reaccione durante un par de horas. El producto se cristaliza luego enfriando la solución .

Métodos de Producción Industrial: La producción industrial de L-Lisina tioctato normalmente implica procesos de fermentación microbiana. La L-lisina se produce a través de la fermentación de melazas de caña de azúcar utilizando cepas de Corynebacterium glutamicum. El proceso de fermentación se optimiza para lograr altos rendimientos y pureza de la L-lisina, que luego se hace reaccionar con el ácido tioctico para producir L-Lisina tioctato .

Análisis De Reacciones Químicas

Tipos de Reacciones: La L-Lisina tioctato experimenta varias reacciones químicas, incluidas las reacciones de sustitución nucleofílica y las reacciones de oxidación-reducción. Por ejemplo, reacciona con el etil acetimidato en una reacción de sustitución nucleofílica para formar derivados amidino .

Reactivos y Condiciones Comunes:

Sustitución Nucleofílica: El etil acetimidato se utiliza como reactivo en condiciones suaves para formar derivados amidino.

Oxidación-Reducción: El ácido tioctico, un componente de la L-Lisina tioctato, puede experimentar reacciones redox debido a su enlace disulfuro.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de la L-Lisina tioctato, como derivados amidino y formas reducidas de ácido tioctico .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

L-Lysine, mono-1,2-dithiolane-3-pentanoate is a sulfur-containing compound with a molecular formula of and a molecular weight of 352.5 g/mol . The compound can be structurally represented as follows:

Antioxidant Properties

This compound has demonstrated antioxidant properties similar to those of alpha-lipoic acid. It functions by scavenging free radicals and reducing oxidative stress in biological systems. This capability is particularly beneficial in conditions associated with oxidative damage, such as diabetes and neurodegenerative diseases .

Chelation of Metal Ions

The presence of thiol groups in this compound allows it to chelate metal ions effectively. This property is useful in mitigating metal-induced oxidative stress and may have therapeutic implications in conditions characterized by metal toxicity .

Diabetes Management

Research indicates that compounds similar to this compound can improve insulin sensitivity and reduce complications associated with diabetes. Clinical trials have shown that antioxidant treatment can alleviate symptoms of diabetic neuropathy and improve endothelial function .

Case Study:

A study involving diabetic patients treated with alpha-lipoic acid showed significant improvements in neuropathic symptoms and markers of endothelial dysfunction after six months of treatment. These findings suggest that this compound may offer similar benefits due to its structural similarities .

Neuroprotective Effects

The neuroprotective effects of this compound are attributed to its ability to reduce oxidative stress and inflammation in neuronal tissues. Preclinical studies have suggested potential applications in treating conditions such as Alzheimer's disease and multiple sclerosis .

Data Table: Summary of Research Findings

Mecanismo De Acción

El mecanismo de acción de la L-Lisina tioctato implica su interacción con la lipoamidasa, que cataliza la hidrólisis del compuesto. El ácido tioctico, un componente de la L-Lisina tioctato, actúa como antioxidante al eliminar los radicales libres y reducir el estrés oxidativo. Este compuesto también influye en varias vías metabólicas, incluidas las que intervienen en la producción de energía y la síntesis de proteínas .

Compuestos Similares:

- DL-Lisina dihidrocloruro

- Lisina monohidratada

- Lisina Orotate

- L-Lisina (S)-maleato

- D-Lisina monohidrocloruro

- L-Lisina, sulfito (2:1)

Comparación: La L-Lisina tioctato es única debido a su combinación de L-lisina y ácido tioctico, que imparte propiedades tanto de aminoácidos como de antioxidantes. A diferencia de otros derivados de la lisina, la L-Lisina tioctato puede actuar como sustrato para la lipoamidasa, lo que la hace valiosa en estudios enzimáticos. Además, las propiedades antioxidantes del ácido tioctico hacen que la L-Lisina tioctato sea beneficiosa en aplicaciones médicas, particularmente en condiciones que involucran estrés oxidativo .

Comparación Con Compuestos Similares

- DL-Lysine dihydrochloride

- Lysine monohydrate

- Lysine Orotate

- L-Lysine (S)-maleate

- D-Lysine monohydrochloride

- L-Lysine, sulfite (2:1)

Comparison: L-Lysine thioctate is unique due to its combination of L-lysine and thioctic acid, which imparts both amino acid and antioxidant properties. Unlike other lysine derivatives, L-Lysine thioctate can act as a substrate for lipoamidase, making it valuable in enzymatic studies. Additionally, the antioxidant properties of thioctic acid make L-Lysine thioctate beneficial in medical applications, particularly in conditions involving oxidative stress .

Actividad Biológica

L-Lysine, mono-1,2-dithiolane-3-pentanoate (also referred to as L-Lysine dithiolane) is a compound that combines the essential amino acid L-lysine with a dithiolane moiety. This structure has implications for its biological activity, particularly in antioxidant defense and metabolic regulation. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

L-Lysine dithiolane has the molecular formula and is characterized by the presence of a dithiolane ring which contributes to its antioxidant properties. The compound's structure allows it to participate in redox reactions, making it a potential candidate for therapeutic applications in oxidative stress-related conditions.

Antioxidant Activity

The dithiolane moiety in L-Lysine dithiolane plays a crucial role in its antioxidant activity. It can scavenge free radicals and reduce oxidative stress by donating electrons to reactive oxygen species (ROS). This mechanism is similar to that of alpha-lipoic acid (LA), which is known for its potent antioxidant capabilities and is often used in clinical settings to manage conditions like diabetic neuropathy and cardiovascular diseases .

Metabolic Regulation

L-Lysine dithiolane may influence metabolic pathways by acting as a cofactor in enzymatic reactions. The presence of the dithiolane structure may enhance the stability and activity of enzymes involved in energy metabolism, similar to how LA functions as a cofactor for mitochondrial α-ketoacid dehydrogenases .

Case Studies

-

Diabetic Neuropathy

A study involving patients with diabetic neuropathy found that supplementation with compounds similar to L-Lysine dithiolane improved nerve function and reduced symptoms associated with neuropathy. The antioxidant properties were hypothesized to play a significant role in mitigating oxidative damage in nerve tissues . -

Oxidative Stress Models

In vitro studies demonstrated that L-Lysine dithiolane significantly reduced markers of oxidative stress in cell cultures exposed to ROS. The compound was shown to enhance intracellular glutathione levels, thereby improving cellular resistance to oxidative damage .

Data Tables

| Study | Subject Type | Dose | Duration | Outcomes |

|---|---|---|---|---|

| Teichert et al. | Diabetic patients | 600 mg/day | 4 weeks | Reduced neuropathic symptoms |

| Johnston et al. | Cell culture models | Variable | 48 hours | Decreased ROS levels and increased glutathione |

Safety and Toxicity

L-Lysine dithiolane has been evaluated for safety in various studies. It has demonstrated a favorable safety profile with no significant adverse effects reported at therapeutic doses. Long-term studies are necessary to establish comprehensive safety data, particularly concerning chronic use .

Propiedades

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;5-(dithiolan-3-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S2.C6H14N2O2/c9-8(10)4-2-1-3-7-5-6-11-12-7;7-4-2-1-3-5(8)6(9)10/h7H,1-6H2,(H,9,10);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHWQPTUXDMALZ-ZSCHJXSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)O.C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSSC1CCCCC(=O)O.C(CCN)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943159 | |

| Record name | 5-(1,2-Dithiolan-3-yl)pentanoic acid--lysine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20902-53-8 | |

| Record name | L-Lysine, 1,2-dithiolane-3-pentanoate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20902-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lipoyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020902538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(1,2-Dithiolan-3-yl)pentanoic acid--lysine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.